2,5-Di-tert-butylthiophene
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Di-tert-butylthiophene can be synthesized through various methods. One common method involves the reaction of thiophene with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete substitution of the hydrogen atoms on the thiophene ring with tert-butyl groups.
Industrial Production Methods
Industrial production of thiophene, 2,5-bis(1,1-dimethylethyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using alkyl halides or acyl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene, 2,5-bis(1,1-dimethylethyl)- can yield thiophene 1-oxides or thiophene 1,1-dioxides .
Scientific Research Applications
2,5-Di-tert-butylthiophene is a versatile compound with numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of thiophene, 2,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within biological systems . The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Additionally, its unique structure allows it to participate in various chemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
2,5-Di-tert-butylthiophene can be compared with other similar compounds such as:
Thiophene, 2-(1,1-dimethylethyl)-: This compound has a similar structure but with only one tert-butyl group attached to the thiophene ring.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: This compound contains additional benzoxazole groups, which impart different chemical and physical properties.
The uniqueness of thiophene, 2,5-bis(1,1-dimethylethyl)- lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
2,5-ditert-butylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYGRXKYALZEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168619 | |
Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689-77-6 | |
Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Di-tert-butylthiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of tert-butyl groups influence the reactivity of 2,5-Di-tert-butylthiophene in Diels-Alder reactions compared to its S,S-dioxide counterpart?
A1: Research has shown that the steric hindrance imposed by the bulky tert-butyl groups in this compound significantly affects its ability to act as a diene in Diels-Alder reactions. A study directly compared the reactivity of this compound S-oxide with this compound S,S-dioxide. [] The results indicated that while the S-oxide readily underwent cycloaddition with alkenes, the S,S-dioxide exhibited significantly reduced reactivity under similar conditions. This difference highlights how steric factors can dramatically impact the accessibility of the diene system and consequently, the reaction outcome.
Q2: What interesting chemical transformation can the cycloadducts formed from the Diels-Alder reactions of this compound S-oxide undergo?
A2: The cycloadducts resulting from the Diels-Alder reaction of this compound S-oxide with alkenes can undergo sulfur monoxide (SO) extrusion reactions. [] This process, which can be induced thermally or photochemically, leads to the formation of highly substituted aromatic compounds. This SO extrusion reaction provides a valuable synthetic route to access complex aromatic structures that might be otherwise challenging to synthesize.
Q3: Are there any studies focusing on the electronic properties of this compound derivatives?
A3: Yes, photoelectron spectroscopy has been employed to investigate the electronic structure of this compound 1,1-dioxide. [] This study provided insights into the through-conjugation effects of the sulfone group within the molecule. Such studies contribute to a deeper understanding of how substituents influence the electronic properties of thiophene derivatives, which can be crucial for designing molecules with specific electronic applications.
Q4: How does this compound behave in electrophilic aromatic substitution reactions?
A4: While the provided research papers don't directly investigate the electrophilic aromatic substitution reactions of this compound itself, a related study explored the structure of acetylation and formylation products of 2-tert-butyl-5-methylthiophene. [] This information, along with general knowledge of electrophilic aromatic substitution, suggests that the steric bulk of the tert-butyl groups in this compound would likely direct incoming electrophiles towards the less hindered 3- and 4- positions on the thiophene ring.
Q5: What insights can be gained from studying the kinetic isotope effects in hydrogen exchange reactions involving this compound?
A5: Research has investigated the kinetic isotope effect in the hydrogen exchange of this compound with trifluoroacetic acid in various aprotic solvents. [] This type of study provides valuable information about the mechanism of the hydrogen exchange reaction and how solvent properties can influence reaction rates. Understanding such factors is crucial for optimizing reaction conditions and predicting reactivity trends.
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